Homobatrachotoxin

Description

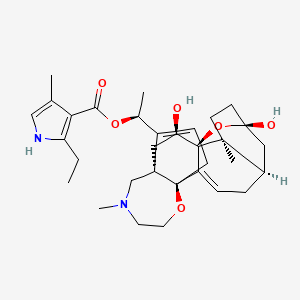

Structure

2D Structure

3D Structure

Properties

CAS No. |

23509-17-3 |

|---|---|

Molecular Formula |

C32H44N2O6 |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |

InChI Key |

PRSLQQJCHZFAHB-PZCWOAKJSA-N |

SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

Isomeric SMILES |

CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |

Canonical SMILES |

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |

Synonyms |

homobatrachotoxin |

Origin of Product |

United States |

Natural Occurrence and Ecological Context

Homobatrachotoxin is found in specific species across two distinct vertebrate classes: amphibians and birds. Its presence in these animals is not due to biosynthesis but rather sequestration from their diet.

The most well-known sources of this compound are poison dart frogs of the genus Phyllobates, endemic to Colombia. These frogs store and secrete the toxin through specialized skin glands, particularly concentrated on their backs behind the head. jackdumbacher.com The toxin in frogs is believed to be acquired from a dietary source, although the specific organism responsible has not been definitively identified. jackdumbacher.com

Remarkably, identical toxins, including this compound, have also been discovered in several species of birds in New Guinea, specifically in the genus Pitohui (family Pachycephalidae) and Ifrita (family Cinclosomatidae). jackdumbacher.comnih.govpnas.org In these birds, the toxins are most concentrated in the skin and feathers. jackdumbacher.comnih.govsi.edu The occurrence of batrachotoxins in both geographically separated frog and bird species suggests a convergent evolution in the sequestration of these alkaloids. si.eduresearchgate.net

Current research strongly suggests that the dietary source of batrachotoxins for both frogs and birds is likely certain species of melyrid beetles (family Melyridae), particularly those in the genus Choresine. researchgate.netwikipedia.org These beetles contain the toxin and have been found in the stomachs of toxic birds. wikipedia.org

The presence of this compound in these animals plays a crucial role in their ecological interactions, primarily serving as a chemical defense mechanism.

Predator Deterrence Mechanisms

Anti-Parasitic Properties of this compound

Beyond deterring predators, research suggests that this compound may also provide a defense against ectoparasites. Studies have investigated the effects of this compound on chewing lice (order Phthiraptera), common ectoparasites of birds. researchgate.netmyspecies.info

Experimental trials exposing feather lice to feathers from toxic Pitohui species and non-toxic birds have shown that lice prefer to avoid feeding or resting on toxic feathers. researchgate.netmyspecies.info Furthermore, the presence of toxic feathers significantly shortened the lifespan of captive feather lice. researchgate.net

Table 1: Effect of Toxic Feathers on Chewing Lice

| Feather Type | Lice Preference (Avoidance) | Lice Lifespan (Relative to Non-toxic) |

| Toxic (Pitohui) | Preferred to avoid | Significantly shortened |

| Non-toxic | Preferred to settle | Normal |

Molecular and Cellular Mechanisms of Action

Homobatrachotoxin Interaction with Voltage-Gated Sodium Channels (NaV)

This compound, like other batrachotoxins, functions as a selective agonist of voltage-gated sodium channels. google.com This interaction is characterized by high potency and a complex array of effects on channel function. google.comnih.gov

Specificity of Binding to Receptor Site 2

This compound binds to a specific site on the voltage-gated sodium channel, known as neurotoxin receptor site 2. orst.edufrontiersin.orgsigmaaldrich.com This binding site is distinct from the site where toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX) bind (Site 1), which are pore blockers. orst.edufrontiersin.orgsigmaaldrich.com Receptor site 2 is located within the inner pore of the channel, involving residues from the S6 segments of domains I, III, and IV of the channel's alpha subunit. researchgate.netnih.govfrontiersin.orgrupress.org Recent cryogenic electron microscopy studies on batrachotoxin (B49) (a closely related analog) have identified two homologous, but nonidentical, receptor sites within the central cavity, at the interfaces between Domains I and IV, and Domains III and IV. nih.govresearchgate.netresearchgate.netosti.gov These findings suggest a dual receptor site mechanism for batrachotoxin's action, which likely extends to this compound given their structural and functional similarities. researchgate.netresearchgate.net Amino acid residues within these S6 segments are critical determinants of channel sensitivity to batrachotoxin and its congeners, with specific residues contributing to the binding site. brainly.comfrontiersin.orgrupress.org

Allosteric Modulation of Channel Gating

Binding of this compound to receptor site 2 results in the allosteric modulation of voltage-gated sodium channel gating. researchgate.netfrontiersin.orgresearchgate.net This means that the toxin binding at one location on the channel protein influences conformational changes at other sites, ultimately affecting the channel's ability to open, close, and inactivate. frontiersin.org The binding stabilizes the channel in an open conformation, effectively locking it in a persistently active state. kspublisher.comwou.edubrainly.comjackdumbacher.com This allosteric modulation leads to a shift in the voltage dependence of channel activation towards more negative (hyperpolarized) potentials, meaning the channels open more easily at the resting membrane potential where they would normally be closed. google.comresearchgate.netnih.govfrontiersin.org

Electrophysiological Manifestations on Excitable Membranes

The molecular interactions of this compound with voltage-gated sodium channels translate into significant and disruptive electrophysiological effects on excitable membranes.

Induction of Persistent Depolarization

A primary electrophysiological manifestation of this compound binding is the induction of persistent depolarization of the cell membrane. kspublisher.combrainly.comstanford.eduresearchgate.netjackdumbacher.com Because the toxin stabilizes the sodium channels in an open state and shifts their activation to more negative potentials, there is a sustained influx of sodium ions into the cell. ontosight.aibrainly.comjackdumbacher.com This uncontrolled influx of positive charge prevents the membrane potential from repolarizing to its resting state, leading to a maintained depolarized state. brainly.comstanford.edujackdumbacher.com This persistent depolarization disrupts the normal electrical signaling in nerve and muscle cells. brainly.comjackdumbacher.com

Effects on Sodium Channel Inactivation Properties

A critical effect of this compound is its profound alteration of sodium channel inactivation. wou.edugoogle.comresearchgate.netbiorxiv.org Voltage-gated sodium channels typically undergo rapid (fast) and slower (slow) inactivation processes that limit the duration of sodium influx during an action potential. nih.govresearchgate.net this compound effectively abolishes or severely impairs both fast and slow inactivation, preventing the channels from entering their non-conducting inactivated states. google.comresearchgate.netresearchgate.netchemrxiv.org This failure of inactivation is a key factor in the persistent sodium influx and sustained depolarization observed in the presence of the toxin. researchgate.netfrontiersin.org The disruption of inactivation contributes significantly to the inability of affected cells to repolarize and generate subsequent action potentials. stanford.edu

Here is a summary of the key effects of this compound on Voltage-Gated Sodium Channels:

| Effect | Description |

| Binding Site | Neurotoxin Receptor Site 2, located within the inner pore, involving S6 segments of domains I, III, and IV. orst.edufrontiersin.orgsigmaaldrich.com |

| Channel Gating Modulation | Stabilizes the open conformation, shifts activation to more negative potentials. kspublisher.comwou.edugoogle.combrainly.comnih.govfrontiersin.orgjackdumbacher.com |

| Persistent Depolarization | Causes sustained influx of Na+ ions, preventing repolarization. kspublisher.combrainly.comstanford.eduresearchgate.netjackdumbacher.com |

| Ion Permeability and Selectivity | Increases permeability to Na+ and larger cations; decreases ion discrimination. wikipedia.orgstanford.eduresearchgate.netfrontiersin.org |

| Inactivation Inhibition | Abolishes or impairs fast and slow inactivation. wou.edugoogle.comresearchgate.netresearchgate.netbiorxiv.orgchemrxiv.org |

Comparative Analysis of this compound Efficacy Across NaV Subtypes

Voltage-gated sodium channels comprise nine different isoforms (NaV1.1–NaV1.9), each exhibiting distinct tissue distribution and biophysical properties. nih.govmdpi.com These subtypes can be broadly classified based on their sensitivity to tetrodotoxin (TTX) into TTX-sensitive (NaV1.1–NaV1.4, NaV1.6–NaV1.7) and TTX-resistant (NaV1.5, NaV1.8, NaV1.9) channels. mdpi.com Toxins like batrachotoxin and its analogs, including this compound, interact with a specific site within the inner pore of the NaV channel, often referred to as Site II. nih.govresearchgate.net Binding at this site leads to a modification of channel gating, primarily by shifting the voltage dependence of activation to more hyperpolarized potentials and inhibiting channel inactivation. nih.govresearchgate.net

Research into the comparative efficacy of this compound across the various NaV subtypes is often conducted alongside studies of batrachotoxin due to their structural and functional similarities. While comprehensive data specifically detailing this compound's effects on all nine subtypes is not as extensively documented as for batrachotoxin, studies on batrachotoxin and modified batrachotoxins provide insights into the likely behavior of this compound.

Batrachotoxin itself has been shown to profoundly modulate NaV1.8, a subtype predominantly expressed in sensory neurons and implicated in nociception. mdpi.comresearchgate.net Studies indicate that batrachotoxin alters the inactivation process of NaV1.8, shifts its voltage-dependence of activation to more hyperpolarized potentials, and modifies ion selectivity. researchgate.net

Comparative studies involving batrachotoxin and its derivatives, including those structurally similar to this compound, have been conducted on recombinant NaV subtypes like rNaV1.4 (skeletal muscle) and hNaV1.5 ( cardiac). nih.govucsf.edunih.gov These studies highlight that different modifications to the batrachotoxin structure can lead to variations in their effects on channel inactivation. For instance, certain batrachotoxin derivatives were found to be functionally equivalent to batrachotoxin in hyperpolarizing channel activation and blocking both fast and slow inactivation in rNaV1.4 and hNaV1.5. nih.govucsf.edunih.gov The potency of these compounds in shifting the half-activation potential (V½ act) has been quantified, showing that structural variations can influence the degree of channel modification. nih.govucsf.edu

While direct comparative efficacy data specifically for this compound across a wide panel of NaV subtypes (NaV1.1-NaV1.9) in a single study is limited in the provided search results, the known mechanism of action at Site II and the close structural relationship to batrachotoxin suggest that this compound would likely exhibit similar effects of persistent activation and inactivation block, though potentially with varying potency and subtle differences in its interaction profile across different subtypes compared to batrachotoxin. Further detailed research specifically comparing this compound's effects on each recombinant human NaV subtype would be necessary to fully elucidate its precise efficacy profile.

Based on the available information regarding batrachotoxin and related compounds, a hypothetical representation of comparative efficacy might look like this, illustrating how potency (e.g., measured by EC50 for shifting V½ activation) can vary across subtypes or between closely related toxins.

| NaV Subtype | Effect of Batrachotoxin (General) | Potential Effect of this compound (Inferred) | Example Metric (Hypothetical) |

| NaV1.1 | Persistent activation, inactivation block | Likely similar, potency may differ | EC50 for V½ act shift (nM) |

| NaV1.2 | Persistent activation, inactivation block | Likely similar, potency may differ | EC50 for V½ act shift (nM) |

| NaV1.3 | Persistent activation, inactivation block | Likely similar, potency may differ | EC50 for V½ act shift (nM) |

| NaV1.4 | Potently modified activation/inactivation nih.govucsf.edunih.gov | Likely potent modification, potency may differ nih.govucsf.edunih.gov | EC50 for V½ act shift (nM) nih.govucsf.edu |

| NaV1.5 | Potently modified activation/inactivation nih.govucsf.edunih.gov | Likely potent modification, potency may differ nih.govucsf.edunih.gov | EC50 for V½ act shift (nM) nih.govucsf.edu |

| NaV1.6 | Persistent activation, inactivation block | Likely similar, potency may differ | EC50 for V½ act shift (nM) |

| NaV1.7 | Persistent activation, inactivation block | Likely similar, potency may differ | EC50 for V½ act shift (nM) |

| NaV1.8 | Profound modulation, altered inactivation, V½ act shift mdpi.comresearchgate.net | Likely profound modulation, potency may differ mdpi.comresearchgate.net | EC50 for V½ act shift (nM) researchgate.net |

| NaV1.9 | Modulation observed mdpi.com | Likely modulation, potency may differ | Effect on persistent current (e.g., facilitation) mdpi.com |

Note: The values in the "Example Metric (Hypothetical)" column are illustrative of the type of data that would be used for comparative analysis and are not specific, experimentally determined values for this compound across all subtypes from the provided sources.

Detailed research findings on batrachotoxin derivatives highlight the importance of specific structural elements for their activity and potency on NaV channels. For instance, studies on ester derivatives of batrachotoxin demonstrated that compounds like BTX-B and BTX-cHx, which are structurally similar to batrachotoxin, exhibit comparable functional effects on rNaV1.4 and hNaV1.5. nih.govucsf.edunih.gov The potency of these derivatives in shifting the voltage dependence of activation correlated with their lipophilicity, suggesting that interaction with the hydrophobic environment of the channel pore is crucial. nih.gov While this compound has a slightly different ester group compared to batrachotoxin, it is expected to similarly interact with Site II within the channel pore, leading to analogous gating modifications. The precise differences in efficacy compared to batrachotoxin would stem from the subtle structural variations influencing binding affinity and interaction dynamics with the different NaV subtypes.

Further research employing electrophysiological techniques on heterologously expressed human NaV1.1-NaV1.9 channels is needed to provide a comprehensive comparative analysis of this compound's efficacy and potency across the entire family of voltage-gated sodium channels.

Chemical Synthesis and Analog Development

Retrosynthetic Strategies for the Complex Homobatrachotoxin Core

The molecular architecture of this compound features a pentacyclic steroidal core with several unique and highly functionalized elements, including a 3β-hemiketal, a 9α-hydroxy group, C16-C17 unsaturation, and a characteristic homomorpholine E-ring. uni.lu Retrosynthetic approaches towards this compound typically focus on the construction of the batrachotoxinin A core, which serves as the less potent but structurally complex steroidal precursor.

Synthetic chemists have explored various strategies to assemble this challenging ring system, often employing convergent routes that piece together different fragments of the molecule. Approaches have included coupling of A/B-ring systems with precursors representing the C/D/E rings or the D ring alone. fishersci.fi Key methodologies employed in these retrosynthetic disconnections and forward syntheses include Diels-Alder cycloadditions to build cyclic frameworks, radical cyclizations for forming challenging carbon-carbon bonds and quaternary centers, and desymmetrization strategies to introduce the necessary asymmetry and control stereochemistry within the polycyclic structure. uni.lufishersci.fi

Total Synthesis Approaches for Batrachotoxinin A as a Precursor

The total synthesis of batrachotoxinin A is a formidable task due to its density of functional groups and stereocenters. The first racemic total synthesis of batrachotoxinin A was accomplished by the research group of Kishi in 1998. More recently, in 2020, an enantioselective total synthesis of (−)-batrachotoxinin A was reported by Luo and co-workers. This approach notably utilized a key photoredox coupling reaction and a local desymmetrization strategy to efficiently construct the highly oxidized steroid skeleton. The Du Bois group has also reported a total synthesis of (−)-batrachotoxin, which inherently involved the synthesis of batrachotoxinin A as an intermediate, employing an elegant radical cascade reaction as a key step. fishersci.fi Earlier partial syntheses of batrachotoxinin A analogs were also explored, starting from more readily available steroidal precursors like 11α-acetoxyprogesterone. These synthetic endeavors highlight the complexity and the diverse chemical strategies required to access the batrachotoxinin A core.

Regioselective Esterification and Derivatization for this compound Formation

This compound is formally synthesized in nature and in the laboratory through the esterification of the C20 hydroxyl group of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid. fishersci.fithegoodscentscompany.com This esterification must be regioselective, specifically targeting the hydroxyl group at the C20 position of the batrachotoxinin A scaffold.

Early partial syntheses of batrachotoxin (B49), a closely related analog differing only in the pyrrole (B145914) moiety (2,4-dimethylpyrrole-3-carboxylic acid ester), demonstrated that this ester linkage could be formed by reacting batrachotoxinin A with the anhydride (B1165640) of the corresponding pyrrole carboxylic acid. This methodology is directly applicable to the synthesis of this compound, utilizing 2-ethyl-4-methylpyrrole-3-carboxylic acid anhydride as the acylating agent. The success of this transformation relies on the differential reactivity of the hydroxyl groups present in batrachotoxinin A, allowing for the selective formation of the C20 ester. While general derivatization techniques exist for various functional groups, the specific conditions for the regioselective esterification in the complex batrachotoxinin A structure are critical for obtaining this compound.

Development of Synthetic Analogs for Structure-Activity Relationship (SAR) Studies

The scarcity of naturally occurring batrachotoxins, including this compound, has been a major impediment to comprehensive structure-activity relationship (SAR) studies. uni.luuni.lufishersci.fi Synthetic efforts are therefore crucial to provide access to sufficient quantities of this compound and a range of synthetic analogs with targeted structural modifications. uni.luuni.lufishersci.fi

The development of synthetic routes has enabled the preparation of analogs with alterations in different parts of the molecule, including modifications to the steroidal backbone (A/B, C/D, and E rings) and the pendant pyrrole ester moiety. uni.luuni.lufishersci.fi These synthetic analogs are invaluable tools for probing the interaction of batrachotoxins with their biological target, voltage-gated sodium channels.

Elucidation of Essential Structural Moieties for NaV Agonism

Batrachotoxins exert their potent neurotoxicity by binding to a specific receptor site within the inner pore of voltage-gated sodium channels (NaVs), often referred to as Site II, leading to persistent activation and disruption of normal channel function. uni.luuni.lufishersci.fithegoodscentscompany.com SAR studies using natural congeners and synthetic analogs have begun to delineate the structural features essential for this agonistic activity.

Key findings indicate that both the 20α-pyrrole ester moiety and the integrity of the 3α, 9α-hemiketal linkage are critical for maximal depolarizing activity at NaV channels. Modifications or cleavage of the 3α, 9α-hemiketal bridge significantly reduce activity. Furthermore, alterations within the C/D/E ring system of the steroidal core have been shown to dramatically impact the biological activity of batrachotoxin analogs. uni.lu The specific stereochemistry at the C20 position, which is the attachment point for the pyrrole ester, is also crucial, with the natural R configuration being important for potent activity. uni.luuni.lu

Impact of Pyrrole Moiety and Steroidal Backbone Modifications

Modifications to the pyrrole moiety attached at the C20 position have a notable impact on the activity and properties of batrachotoxin derivatives. This compound, with a 2-ethyl-4-methylpyrrole-3-carboxylic acid ester, is a homolog of batrachotoxin (which has a 2,4-dimethylpyrrole-3-carboxylic acid ester). While one study suggested this compound was more stable and twice as active as batrachotoxin, other reports indicate similar high potency for both compounds (LD50 of 2-3 µg/kg). thegoodscentscompany.com In stark contrast, batrachotoxinin A, which lacks the pyrrole ester side chain, is significantly less potent, demonstrating the critical role of the pyrrole moiety for full agonistic activity. thegoodscentscompany.com Studies involving alterations to the substituents on the pyrrole ring have further confirmed the importance of this structural element for activity.

Beyond the pyrrole, modifications to the complex steroidal backbone also influence NaV interactions. Variations in the C/D/E rings have been shown to affect activity. uni.luuni.lufishersci.fi Interestingly, synthetic efforts have also yielded analogs with truncated steroidal structures that are being used to investigate the dynamic aspects of NaV function. Furthermore, the unnatural enantiomer of batrachotoxin, (+)-batrachotoxin, and certain C/D/E-ring analogs have been found to act as NaV inhibitors, highlighting how stereochemistry and structural modifications can drastically change the pharmacological profile from agonism to inhibition. fishersci.fi

Stereochemical Considerations in Synthetic Route Design

The synthesis of this compound and its precursor batrachotoxinin A involves the construction of a highly complex molecular scaffold with numerous contiguous stereogenic centers. Achieving precise stereochemical control at each step is paramount to the successful synthesis of the natural product and its biologically active analogs.

Synthetic route design for batrachotoxinin A has placed significant emphasis on controlling the relative and absolute stereochemistry. Early synthetic attempts faced challenges in establishing the correct stereochemistry, particularly at the C20 position, where an initial synthesis yielded the incorrect S epimer before the natural R configuration was confirmed. uni.lu Modern total syntheses, such as the enantioselective route to (−)-batrachotoxinin A, employ sophisticated strategies to control stereochemistry, including the use of chiral starting materials derived from precursors like the Hajos-Parrish ketone and the implementation of stereoselective transformations like diastereoselective reductions and carefully designed intramolecular cyclizations. Desymmetrization approaches have also proven effective in introducing asymmetry and controlling the stereochemical outcome of key reactions. The stereochemical integrity of synthetic intermediates and final products is typically confirmed through rigorous analytical techniques, including X-ray crystallography when possible. uni.lu

Comparative Toxicology and Resistance Mechanisms

Relative Potency Comparisons with Batrachotoxin (B49) and Other Batrachotoxins

Homobatrachotoxin is a member of the batrachotoxin family, which includes batrachotoxin, pseudobatrachotoxin, and batrachotoxinin A. wikipedia.orgwikiwand.com These compounds share a steroidal backbone but differ in their side chains, leading to variations in their potency. researchgate.net Batrachotoxin and this compound, which contain a pyrrole (B145914) moiety, are significantly more potent than batrachotoxinin A, the non-pyrrole form. researchgate.netjackdumbacher.com Studies in mice have shown that batrachotoxin has an intravenous LD50 of 2–3 µg/kg, while batrachotoxinin A has a much lower toxicity with an LD50 of 1000 µg/kg. wikipedia.org The toxicity of this compound is reported to be only slightly less than that of batrachotoxin, with minimal lethal doses in mice being approximately 0.04 and 0.06 µg/kg, respectively, for batrachotoxin and this compound via subcutaneous administration. researchgate.net

While precise comparative LD50 data for all batrachotoxins across different species and routes of administration can be complex and limited due to the extreme toxicity and difficulty in handling, the general trend indicates that batrachotoxin and this compound are the most potent congeners. wikipedia.orgresearchgate.netjackdumbacher.com

Evolutionary Convergence of Toxin Resistance in Poisonous Vertebrates

The presence of batrachotoxins, including this compound, in both Neotropical poison dart frogs (Phyllobates spp.) and New Guinean passerine birds (Pitohui spp. and Ifrita kowaldi) is a compelling example of convergent evolution. researchgate.netscispace.compnas.org These lineages are distantly related phylogenetically and geographically, suggesting that the ability to acquire, store, and resist these toxins evolved independently in response to similar ecological pressures, likely predation and parasitism. researchgate.netscispace.comjackdumbacher.comresearchgate.net Both groups are believed to obtain the toxins from their diet, specifically from arthropods like melyrid beetles. scispace.comearth.com The evolution of toxicity is often accompanied by the evolution of resistance mechanisms to prevent autointoxication. researchgate.netnsf.gov This convergent evolution of toxin resistance highlights the limited number of effective molecular solutions to counteract the effects of these potent neurotoxins while maintaining essential physiological functions. researchgate.net

Molecular Mechanisms of Autointoxication Avoidance

Toxic vertebrates employing batrachotoxins must possess mechanisms to prevent these potent compounds from disrupting their own nervous and muscular systems. Research into these mechanisms has explored target-site insensitivity and toxin sequestration. rupress.orgescholarship.org

Analysis of Sodium Channel Insensitivity in Toxin-Bearing Species

Batrachotoxins exert their primary effect by binding to voltage-gated sodium channels (NaV channels), particularly NaV1.4 in skeletal muscle, causing them to open irreversibly and leading to depolarization, paralysis, and cardiac issues. wikipedia.orgresearchgate.netontosight.aiamphibiaweb.orgnih.gov An initial hypothesis for autointoxication avoidance was that these animals evolved modified sodium channels that are insensitive to batrachotoxin binding. acs.orgoup.com

Early studies suggested that amino acid substitutions in the toxin-binding site of NaV channels could confer resistance. acs.orgoup.com For example, a single amino acid swap (asparagine to threonine at position 1,584) in the rat sodium channel was shown to confer significant batrachotoxin resistance. acs.org Comparative genetic analyses identified similar substitutions in the NaV1.4 channels of poison dart frogs and toxic birds, suggesting convergent evolution of target-site insensitivity. scispace.comescholarship.org

However, more recent research has challenged the idea that sodium channel mutations are the primary mechanism of batrachotoxin autoresistance in these animals. rupress.orgeurekalert.orgbiorxiv.orgnih.govucsf.eduescholarship.org Studies on isolated sodium channels from Pitohui birds and Phyllobates terribilis frogs have shown that these channels remain highly sensitive to batrachotoxin, even at concentrations lower than those found in the animals' tissues. rupress.orgeurekalert.orgbiorxiv.orgucsf.eduescholarship.org Furthermore, introducing proposed resistance-conferring mutations into these channels did not result in batrachotoxin resistance and, in some cases, negatively impacted channel function. rupress.orgeurekalert.orgbiorxiv.orgescholarship.org

These findings suggest that while sodium channel modifications might play a minor or accessory role, they are likely not the main strategy for avoiding autointoxication. rupress.orgeurekalert.orgbiorxiv.orgnih.govescholarship.org

Identification and Characterization of Toxin-Sequestering Proteins

Given the sensitivity of their sodium channels, an alternative or complementary mechanism for autoresistance is the sequestration of toxins by binding proteins, effectively preventing the toxins from reaching their molecular targets. earth.comrupress.orgeurekalert.orgbiorxiv.orgnih.govucsf.eduescholarship.orgrupress.org This mechanism involves producing proteins that bind to batrachotoxins with high affinity, thereby sequestering them in specific tissues or the bloodstream and reducing their free concentration available to interact with sodium channels. earth.comrupress.orgeurekalert.orgbiorxiv.orgnih.govucsf.eduescholarship.orgrupress.org

While a specific high-affinity batrachotoxin-binding protein (a "toxin sponge") has not yet been definitively identified and characterized in batrachotoxin-bearing vertebrates, research on other toxin-resistant animals provides support for this concept. earth.comeurekalert.orgucsf.eduresearchgate.net For instance, bullfrogs produce a protein called saxiphilin that tightly binds to saxitoxin (B1146349) (STX), another neurotoxin targeting sodium channels, and can protect sodium channels from STX-induced block. earth.comrupress.orgeurekalert.orgnih.govucsf.eduescholarship.org Studies have shown that captivity-raised poison frogs, despite having sensitive sodium channels, exhibit resistance to batrachotoxin and saxitoxin, further supporting the idea of a sequestration mechanism. rupress.orgeurekalert.orgbiorxiv.orgnih.govucsf.eduescholarship.org

The search for batrachotoxin-sequestering proteins is an active area of research, potentially involving plasma carrier proteins or other proteins involved in small molecule transport and metabolism. rupress.orgresearchgate.net Such proteins could offer a unified mechanism for both toxin sequestration and resistance, facilitating the evolution of toxicity. rupress.org

Comparative Biochemical Pathways of Toxin Transport and Storage

Poisonous vertebrates that acquire toxins from their diet must have specialized biochemical pathways for the transport and storage of these compounds to prevent widespread toxicity and facilitate their deposition in defensive tissues like skin and feathers. jackdumbacher.comresearchgate.net The exact mechanisms for the transport and storage of this compound and other batrachotoxins are not yet fully elucidated, but research suggests a rapid accumulation process. researchgate.net

Studies involving feeding experiments with poison frogs have shown that dietary alkaloids can be rapidly accumulated, leading to changes in protein abundance in tissues involved in toxin handling, such as the intestines, liver, and skin. researchgate.net These changes include an increase in plasma glycoproteins and proteins involved in small molecule transport and metabolism. researchgate.net While saxiphilin has been implicated in the sequestration of other alkaloids, its specific role in batrachotoxin transport and storage is still under investigation. researchgate.net

The high concentrations of batrachotoxins found in the skin and feathers of toxic birds and the skin of poison frogs, compared to other tissues like muscle, indicate specialized storage mechanisms. researchgate.netjackdumbacher.compnas.orgresearchgate.net These storage sites likely involve binding to specific proteins or lipids within the cells or extracellular matrix of these tissues, minimizing the toxins' interaction with sensitive physiological targets. Further research is needed to identify the specific proteins and cellular processes involved in the uptake, transport through the bloodstream, and targeted storage of this compound in these poisonous animals.

Analytical Chemistry and Detection Methodologies for Homobatrachotoxin

Extraction and Purification Techniques from Biological Samples

The initial and critical step in the analysis of Homobatrachotoxin from natural sources involves its extraction and purification from complex biological tissues. The lipophilic nature of the toxin dictates the choice of solvents and methods used. jackdumbacher.com Early methods involved solvent extraction followed by column chromatography. clockss.org

Initial extraction from biological tissues, such as the skin of Phyllobates frogs or the skin and feathers of Pitohui birds, is typically performed using organic solvents like methanol or ethanol. jackdumbacher.comnih.gov Given the minute quantities often present, the extraction process must be highly efficient. For instance, early structural elucidation work required processing thousands of frog skins to yield mere milligrams of batrachotoxins. clockss.orgpitt.edu After the initial extraction, a liquid-liquid extraction may be employed to partition the alkaloids into a suitable organic phase, separating them from more polar or non-polar contaminants. researchgate.net

Purification has historically been a significant challenge. While early efforts with thin-layer chromatography resulted in significant losses due to oxidation, column chromatography on silica gel proved more satisfactory. clockss.org Modern purification strategies have incorporated High-Performance Liquid Chromatography (HPLC), which offers superior resolution and efficiency. For example, later purifications using HPLC on 426 frog skins yielded 175 mg of Batrachotoxin (B49) and 113 mg of this compound, a marked improvement in yield and purity over older column chromatography methods. clockss.org

Understanding the distribution of this compound within an organism is crucial for both ecological studies and for selecting the appropriate tissues for extraction. In the passerine birds of the genus Pitohui, the toxin is not uniformly distributed. Research has shown that the highest concentrations of this compound are consistently found in the skin and feathers, which supports its proposed role as a chemical defense mechanism against predators. nih.govresearchgate.net Significant, though lower, concentrations are also detected in skeletal muscle, heart, and liver. researchgate.net This distribution suggests that the birds have a physiological mechanism to tolerate the toxin's presence in tissues that would normally be poisoned by it. researchgate.net

Concentrations can vary significantly among different species and even individuals. This variability is thought to be related to the dietary sequestration of the toxin from arthropod sources. researchgate.net

Table 1: Distribution of this compound in Pitohui dichrous Tissues Data derived from radioligand binding assays.

| Tissue Sample | Toxin Concentration (nmol/g) |

| Breast Skin | ~23 |

| Back Skin | ~20 |

| Breast Feathers | ~15 |

| Leg Skin | ~13 |

| Skeletal Muscle | ~3 |

| Heart | ~2 |

| Liver | ~0.5 |

This table provides an illustrative example of toxin distribution. Actual values can vary.

Chromatographic Separations

Chromatography is the cornerstone of separating this compound from co-extracted compounds in biological samples, enabling its accurate identification and quantification. Both liquid and gas chromatography techniques are employed.

High-Performance Liquid Chromatography (HPLC), particularly in its ultra-performance (UPLC) variant, is a powerful tool for the analysis of batrachotoxins. researchgate.netnih.gov These methods typically utilize reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net

A validated UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of Batrachotoxin and Epibatidine in plasma. researchgate.netnih.gov In this method, the toxins are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of formic acid and acetonitrile. researchgate.net This technique allows for the separation of the target analytes from the internal standard and other matrix components in a very short time frame, often within two minutes. researchgate.netnih.gov The high resolving power of HPLC is essential for separating this compound from its close structural analog, Batrachotoxin.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of alkaloids, including this compound. nih.govresearchgate.net GC-MS is particularly effective for analyzing complex mixtures of volatile or semi-volatile compounds. researchgate.net Analysis of toxic extracts from dendrobatid frogs and Pitohui birds has been successfully performed using GC-MS. nih.govresearchgate.net

For non-volatile compounds like steroidal alkaloids, a derivatization step may be necessary to increase their volatility for GC analysis. scielo.br The high separation efficiency of capillary GC columns, combined with the sensitive and specific detection provided by a mass spectrometer, makes GC-MS a robust method for identifying and characterizing alkaloids in complex biological extracts. nih.govresearchgate.net

Spectrometric Characterization

Spectrometric methods, especially mass spectrometry, are indispensable for the structural elucidation and unambiguous identification of this compound.

Mass spectrometry (MS) played a pivotal role in the original determination of the batrachotoxin structures. pitt.eduwikipedia.org The technique provides critical information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HR-MS) has further enhanced the ability to obtain precise chemical information. nih.gov

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail and specificity. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification and quantification, even in complex matrices. nih.govamericanlaboratory.com

Table 2: UPLC-MS/MS Method Parameters for Batrachotoxin Analysis

| Parameter | Specification |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 (e.g., 2.1mm x 50mm, 1.7µm) |

| Mobile Phase | Formic acid/acetonitrile gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Internal Standard | Midazolam-d4 |

| Linear Range (Plasma) | 2.5 - 250 ng/mL |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Overall Recovery | 69.6% - 98.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the unequivocal structural elucidation of complex organic molecules such as this compound. This non-destructive analytical technique provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a magnetic field. The resulting spectra offer a detailed roadmap of the compound's structure, revealing the connectivity of atoms and their spatial relationships.

The structural confirmation of this compound, a complex steroidal alkaloid, relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) in ¹H NMR spectra, arising from spin-spin coupling, reveal the number of neighboring protons.

However, due to the intricate and often overlapping signals in the 1D spectra of a molecule as large as this compound, 2D NMR techniques are indispensable for unambiguous assignment. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in identifying proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating protons with their directly attached carbon atoms (HSQC) and for identifying longer-range (2-3 bond) proton-carbon connectivities (HMBC). This network of correlations allows for the piecing together of the entire molecular puzzle, confirming the steroidal backbone and the intricate arrangement of its functional groups.

While a complete, publicly available, detailed assignment of all ¹H and ¹³C NMR chemical shifts for this compound is not readily found in a single comprehensive table within the searched literature, the principles of its structural determination are well-established through the comparative analysis of its spectra with those of the parent compound, Batrachotoxin, and its precursor, Batrachotoxinin A. pitt.edu The structural elucidation of these related compounds was achieved through a combination of mass spectrometry and NMR analysis. pitt.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Steroidal Alkaloids Similar to this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Steroidal CH₃ | 0.5 - 1.5 | 10 - 25 |

| Steroidal CH₂ | 1.0 - 2.5 | 20 - 40 |

| Steroidal CH | 1.0 - 3.0 | 30 - 60 |

| Olefinic CH | 5.0 - 6.5 | 100 - 150 |

| Carbinol CH (C-O) | 3.5 - 4.5 | 60 - 80 |

| Pyrrole-ring CH | 6.0 - 7.5 | 100 - 130 |

| Ester C=O | - | 160 - 180 |

Note: This table provides generalized chemical shift ranges based on typical values for similar steroidal alkaloids and is for illustrative purposes. Specific values for this compound would require dedicated experimental determination.

Radioligand Binding Assays for Quantitative Detection

Radioligand binding assays are a highly sensitive and quantitative method used to study the interaction of ligands, such as this compound, with their biological targets, in this case, voltage-gated sodium channels. These assays are fundamental in determining the affinity of a compound for its receptor and the density of these receptors in a given biological sample.

The principle of a radioligand binding assay involves the use of a radiolabeled form of a ligand (the radioligand) that binds to the receptor of interest. For the batrachotoxin class of compounds, tritiated batrachotoxinin A 20-α-benzoate ([³H]BTX-B) or a similar tritiated analog of batrachotoxin is commonly employed as the radioligand. The assay is typically performed by incubating the radioligand with a preparation of tissues or cells containing the sodium channels, such as brain synaptosomes or cultured nerve cells.

To quantify the specific binding of the radioligand to the sodium channels, a parallel incubation is conducted in the presence of a high concentration of a non-radiolabeled competitor, which can be this compound itself or another potent ligand for the same binding site. This "cold" ligand displaces the radioligand from the specific binding sites, allowing for the determination of non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

By performing saturation binding experiments, where the concentration of the radioligand is varied while keeping the amount of receptor constant, two key parameters can be determined:

Dissociation Constant (Kd): This value represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of the ligand for the receptor; a lower Kd value indicates a higher binding affinity.

Maximum Binding Capacity (Bmax): This parameter reflects the total concentration of receptor binding sites in the sample.

Table 2: Key Parameters in Radioligand Binding Assays for this compound

| Parameter | Description | Significance |

| Radioligand | A radioactively labeled form of a ligand that binds to the target receptor (e.g., [³H]Batrachotoxin). | Enables the detection and quantification of binding events. |

| Dissociation Constant (Kd) | The concentration of ligand required to occupy 50% of the receptors at equilibrium. | A measure of the binding affinity of this compound for the sodium channel. A lower Kd indicates higher affinity. |

| Maximum Binding Capacity (Bmax) | The total concentration of specific binding sites for this compound in a given tissue or cell preparation. | Provides information on the density of the target sodium channels. |

| IC₅₀ | The concentration of a competing ligand (e.g., unlabeled this compound) that displaces 50% of the specific binding of the radioligand. | Used in competition binding assays to determine the relative affinity of unlabeled ligands. |

These analytical techniques, NMR spectroscopy and radioligand binding assays, provide the essential tools for the definitive identification, structural confirmation, and quantitative analysis of this compound, contributing significantly to the fields of toxicology, pharmacology, and neuroscience.

Advanced Research Applications and Future Directions

Homobatrachotoxin as a Pharmacological Tool for Sodium Channel Research

This compound is a crucial pharmacological tool for investigating the function and structure of voltage-gated sodium channels jackdumbacher.comjackdumbacher.comresearchgate.net. Its unique mechanism of action, which involves locking the channel in an open state and altering its gating properties, makes it invaluable for understanding ion channel dynamics jackdumbacher.comresearchgate.net.

Research utilizing HBTX and related batrachotoxins has provided significant insights into the complex array of responses elicited by these toxins on NaV channels, including hyperpolarization of activation threshold, elimination of inactivation gating, and reduction of single-channel conductance jackdumbacher.comnih.gov. Studies using techniques like cryogenic electron microscopy are helping to identify the specific receptor sites where batrachotoxins bind on sodium channels, revealing that two molecules can bind simultaneously at different interfaces of the cardiac sodium channel researchgate.netresearchgate.net. This binding stabilizes the open conformation of the channel's pore-gating segments researchgate.net.

The study of batrachotoxin (B49) derivatives, including those structurally related to this compound, is also contributing to understanding the differential effects on sodium channel inactivation processes researchgate.net. For example, modified batrachotoxins have shown the ability to selectively affect fast or slow inactivation, providing unique reagents for dissecting these mechanisms researchgate.net.

Research findings highlight the multifaceted interaction of batrachotoxins with NaV channels:

Shift in Activation Gating: Batrachotoxins can shift the activation gating of NaV channels towards hyperpolarization, making the channel more likely to activate even at resting membrane potentials jackdumbacher.com.

Elimination or Reduction of Inactivation: They significantly reduce or eliminate both fast and slow inactivation, leading to prolonged channel opening jackdumbacher.com.

Reduction in Single Channel Conductance: Batrachotoxins can reduce the conductance of a single sodium channel jackdumbacher.com.

Alteration of Ion Selectivity: They can also alter the ion selectivity of the voltage-gated sodium channel jackdumbacher.com.

These effects underscore the utility of HBTX as a probe for studying the allosteric modulation and gating mechanisms of NaV channels researchgate.netresearchgate.net.

Investigation of Evolution of Chemical Defense in Vertebrates

The discovery of this compound in both neotropical frogs and New Guinean birds presents a compelling case study for investigating the convergent evolution of chemical defense in vertebrates researchgate.netsi.edunih.gov. Previously, batrachotoxins were thought to be restricted to Phyllobates frogs researchgate.netsi.edu. The presence of HBTX in Pitohui and Ifrita birds suggests that these distinct vertebrate lineages independently evolved the ability to acquire or utilize this class of alkaloids for defense researchgate.netsi.edunih.gov.

Research has shown that toxin concentrations in birds vary among species and are typically highest in the skin and feathers, consistent with a defensive role against predators and parasites researchgate.netsi.educalacademy.org. Studies on the effects of HBTX on chewing lice, for instance, suggest that the toxin can deter and kill these ectoparasites, providing a potential adaptive advantage to the birds myspecies.info.

The source of batrachotoxins in both frogs and birds is believed to be dietary sequestration rather than de novo synthesis by the animals themselves jackdumbacher.comresearchgate.net. Evidence supporting this includes the observation that captive-raised frogs on non-toxic diets lose their toxicity, while those fed batrachotoxins accumulate them in their skin jackdumbacher.com. Recent research has identified small melyrid beetles (genus Choresine) in New Guinea that contain significant quantities of batrachotoxins and are preyed upon by toxic Pitohui birds, representing a putative dietary source for these birds jackdumbacher.comresearchgate.net. Similarly, soil mites in the family Oribatidae have been found to contain other dendrobatid frog toxins and are considered a potential ultimate source for toxins found in frogs, beetles, and birds jackdumbacher.com.

This shared mechanism of toxin acquisition through diet, despite the vast evolutionary distance between frogs and birds, highlights the powerful selective pressures that can drive the evolution of similar defensive strategies in response to environmental factors like predation and parasitism calacademy.org.

Prospects for Novel Synthetic Methodologies

The complex and unique steroidal structure of this compound and other batrachotoxins presents significant challenges and opportunities for synthetic organic chemistry nih.govstanford.edu. The limited availability of natural sources, particularly due to the endangered status of some Phyllobates frog species, underscores the need for efficient synthetic routes to obtain sufficient quantities for research and potential therapeutic development researchgate.netnih.gov.

Synthetic efforts have focused on constructing the intricate pentacyclic core of batrachotoxins and developing modular approaches to access both the natural products and novel analogues nih.govstanford.edu. Key challenges include the formation of the unique E-ring homomorpholine, the 9α-hydroxy 3β-hemiketal, and the C16-C17 unsaturation nih.govstanford.edu.

Researchers are exploring novel synthetic methodologies, such as the application of Diels-Alder cycloaddition reactions with ring-strained dienophiles to construct pentacyclic analogues nih.gov. The use of specific reagents, like CsF to generate strained dienophiles in situ, has proven effective in achieving high yields of desired cycloadducts nih.govstanford.edu. Other strategies involve novel Mannich reactions, intramolecular cyclizations, and reductive amination or SN2 displacement for homomorpholine ring assembly nih.govstanford.edu.

These synthetic studies not only aim to provide access to HBTX and its analogues but also contribute to the development of new general methods for complex molecule synthesis nih.govstanford.edu. The ability to synthesize analogues with modifications in specific regions, such as the C/D/E ring system, is crucial for conducting structure-activity relationship studies and designing molecular probes to further elucidate NaV channel function nih.govescholarship.org.

Exploration of Unidentified Biosynthetic Precursors and Pathways

While the prevailing hypothesis is that this compound and related batrachotoxins are sequestered from dietary sources, the specific biosynthetic pathways employed by the organisms that produce these toxins remain largely unidentified jackdumbacher.comresearchgate.netumich.edu. The ultimate source of batrachotoxins is a subject of ongoing investigation.

Although soil mites and beetles have been identified as potential dietary sources for frogs and birds, the question of how these arthropods or other organisms synthesize batrachotoxins is still open jackdumbacher.comresearchgate.net. Early feeding experiments with radioactive precursors in captive frogs did not result in the production of radiolabeled batrachotoxins, further supporting the sequestration hypothesis but not revealing the original biosynthetic route stanford.edu.

Exploring the unidentified biosynthetic precursors and pathways is crucial for several reasons:

Understanding Natural Product Biogenesis: Elucidating these pathways would provide fundamental knowledge about the complex enzymatic machinery involved in assembling such intricate steroidal alkaloids umich.edu.

Identifying the True Producers: Pinpointing the organisms responsible for de novo synthesis of batrachotoxins would be a significant breakthrough umich.edu.

Developing Sustainable Production Methods: Understanding the biosynthesis could potentially lead to the development of alternative, sustainable methods for producing batrachotoxins or their precursors, reducing reliance on wild-caught animals umich.edu. This could involve culturing the producing organisms or reconstituting the enzymatic pathways in a heterologous host umich.edu.

Future research in this area may involve advanced analytical techniques to screen potential dietary sources, genomic and transcriptomic studies of candidate producing organisms (such as specific arthropods or microbes), and enzymatic assays to identify the specific steps and enzymes involved in the biosynthetic cascade umich.edu.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15559654 |

| Batrachotoxin | 6324647 |

| Batrachotoxinin A | Not explicitly provided in search results for Batrachotoxinin A alone, but mentioned as a congener of Batrachotoxin (CID 6324647) and this compound (CID 15559654). |

Interactive Data Table: this compound Concentration in Pitohui Tissues

| Tissue Type | Relative Toxicity (Example from Pitohui research) |

| Skin and Feathers | Highest |

| Muscle | Much Lower |

| Heart-Liver | Least Toxic |

| Stomach | Least Toxic |

| Intestines | Least Toxic |

| Uropygial Gland | Least Toxic |

Note: This table is based on relative toxicity reported in research on Pitohui birds and serves as an illustrative example of data that can be generated from research findings. si.educalacademy.org

Q & A

What criteria should guide the selection of this compound research questions to ensure novelty and impact?

- Methodological Answer : Apply the FINER framework:

- Feasible : Access to purified toxin (>95%) and Nav-expressing cell lines.

- Novel : Focus on understudied isoforms (e.g., Nav1.9 in peripheral pain pathways).

- Ethical : Use computational models to reduce vertebrate testing.

A 2024 study on Nav1.9 inhibition exemplifies this approach, revealing analgesic potential without cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.